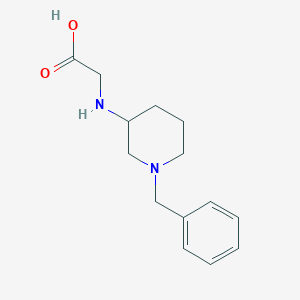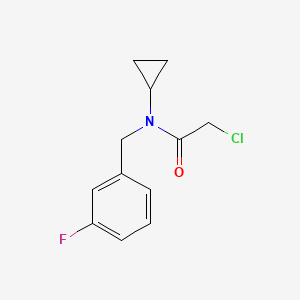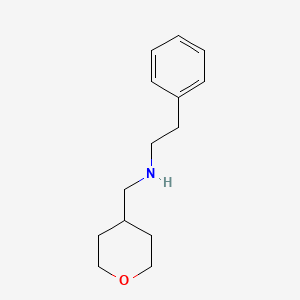
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound with a complex structure that includes a fluorine atom, a tetrahydropyran ring, and an aniline moiety
Méthodes De Préparation
The synthesis of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with a tetrahydropyranyl-protected alcohol under specific conditions. The reaction is often catalyzed by acids or bases, and the conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for larger scale production, often using continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline include:
2-Fluoroaniline: Lacks the tetrahydropyran ring, making it less complex and potentially less specific in its interactions.
4-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
2-Fluoro-4-methoxyaniline: Similar structure but without the tetrahydropyran ring, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a fluorine atom and a tetrahydropyran ring, which confer specific chemical and biological properties that are not present in its simpler analogs.
Propriétés
IUPAC Name |
2-fluoro-4-(oxan-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBHUBHXXCZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860750.png)
![Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7860760.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B7860773.png)


![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)


